![molecular formula C19H13BrFNO2 B2523381 2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde CAS No. 1642290-28-5](/img/structure/B2523381.png)

2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

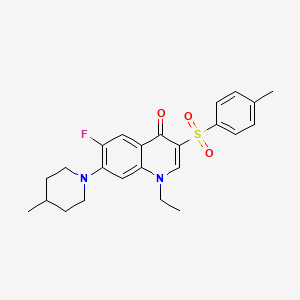

The compound "2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde" is a chemically synthesized molecule that appears to be related to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activity. The presence of substituents such as bromo, fluoro, and a cyclopropyl group suggests that this compound could have unique chemical properties and potential uses in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been explored in the literature. For instance, a transition-metal-free insertion of a benzyl group into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde was achieved, leading to the formation of quinolin-4-one derivatives . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis. Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines via a bromonium ylide intermediate formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene has been reported . This suggests that bromine-containing isoquinolines can be synthesized using rhodium catalysis, which might be relevant for the compound .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by a bicyclic ring system that includes a benzene ring fused to a pyridine ring. The specific compound mentioned would likely have additional structural complexity due to the presence of a cyclopropyl group and a bromo substituent on the benzene ring, as well as a fluoro substituent on the isoquinoline moiety. The exact structure would need to be confirmed by spectroscopic methods such as NMR and X-ray crystallography. A related compound, 9-bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene, has been synthesized and characterized, indicating that bromo and fluoro substituents can be incorporated into complex ring systems .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the electron-withdrawing effects of the bromo and fluoro substituents, as well as the electron-donating effects of the aldehyde group. These substituents could activate the compound towards nucleophilic substitution reactions, particularly at the carbon bearing the bromo group. The aldehyde group could also undergo various reactions, such as condensation or oxidation. The presence of the cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity in cycloaddition reactions or ring-opening processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde" would be expected to include a relatively high molecular weight and a solid state at room temperature, given the complexity of the molecule. The presence of halogen atoms would likely increase the density and boiling point relative to non-halogenated analogs. The compound's solubility in organic solvents would be influenced by the polar aldehyde group and the nonpolar aromatic rings. The melting point, boiling point, and specific rotation would be key physical properties to determine experimentally. Chemical stability could be affected by the presence of the bromo group, which might be susceptible to displacement in the presence of nucleophiles.

Scientific Research Applications

Multicomponent Synthesis of Quinazolines The compound 2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde has been utilized in the synthesis of quinazolines. For instance, Tonkikh, Strakovs, and Petrova (2004) demonstrated the multicomponent synthesis of various octahydroquinazolines using substituted benzaldehydes, showcasing the compound's role in facilitating complex chemical reactions (Tonkikh, Strakovs, & Petrova, 2004).

Development of Antimicrobial Agents Patel, Mistry, and Desai (2006) described the synthesis of new quinazolinones using a series of reactions involving benzaldehyde, leading to compounds with potential antimicrobial activity. This study highlights the potential of using benzaldehyde derivatives in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Creation of Fluoroquinolone-based Therapeutics Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones starting from a benzaldehyde derivative, indicating the potential of such compounds in the development of new therapeutic agents with antibacterial and antifungal properties (Patel & Patel, 2010).

Innovations in Drug Synthesis Nishimura and Saitoh (2016) improved the synthesis of a key intermediate in drug discoveries by introducing a telescoping process. This approach utilized a compound similar to 2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde, demonstrating the chemical's relevance in enhancing drug synthesis efficiency (Nishimura & Saitoh, 2016).

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

2-bromo-6-(6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrFNO2/c20-15-2-1-3-17(14(15)10-23)22-7-6-12-8-13(11-4-5-11)9-16(21)18(12)19(22)24/h1-3,6-11H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNFPDCNLQDCDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C3C(=C2)C=CN(C3=O)C4=C(C(=CC=C4)Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2523298.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2523302.png)

![7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2523304.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2523308.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2523315.png)

![1-(Benzenesulfonyl)-4-[6-chloro-2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2523320.png)